

6-Iodo-1H-indol-4-amine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **6-Iodo-1H-indol-4-amine**

Cat. No.: **B1343685**

[Get Quote](#)

An In-depth Technical Guide to 6-Iodo-1H-indol-4-amine

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of **6-Iodo-1H-indol-4-amine**, targeted towards researchers, scientists, and professionals in the field of drug development.

Chemical Structure and IUPAC Name

The chemical entity of interest is **6-Iodo-1H-indol-4-amine**. Its structure consists of an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. An iodine atom is substituted at the 6th position of the indole ring, and an amine group is attached at the 4th position.

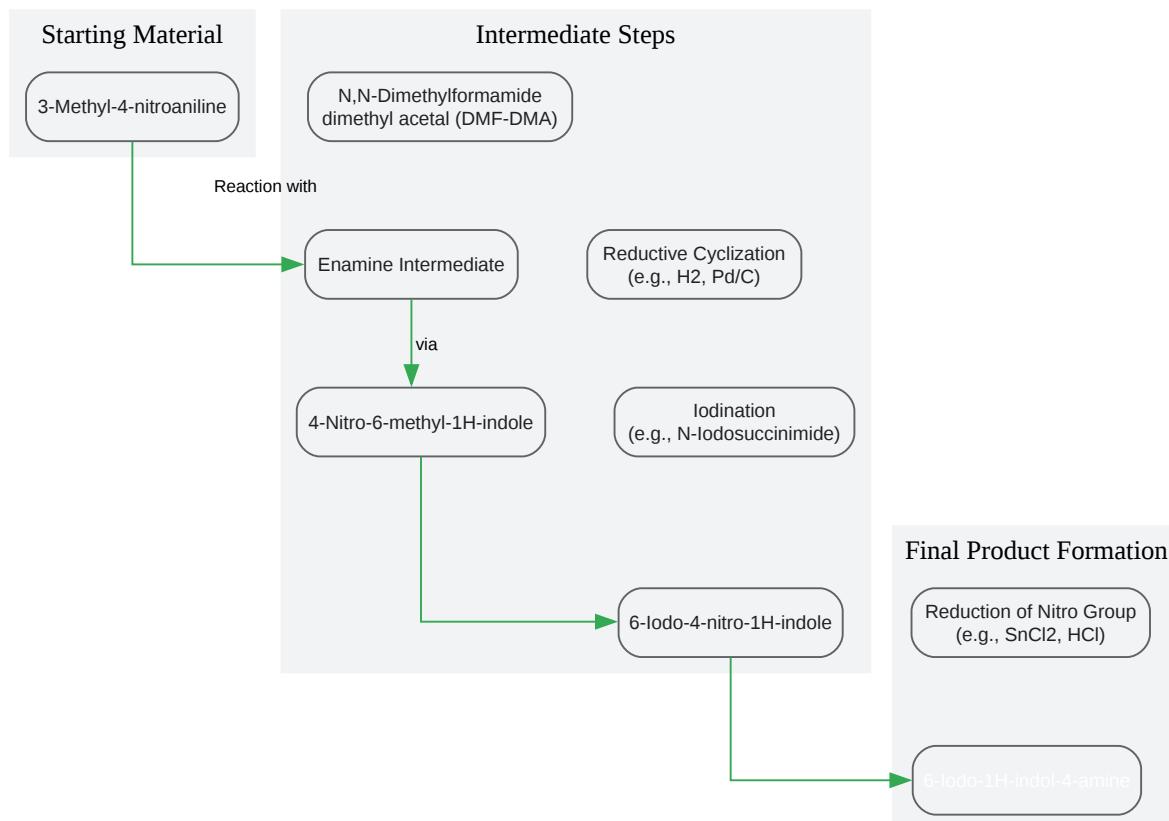
IUPAC Name: **6-iodo-1H-indol-4-amine**

Chemical Structure:

Molecular Formula: $C_8H_7IN_2$

CAS Number: 885520-58-1

Physicochemical Properties


Detailed experimental data for **6-Iodo-1H-indol-4-amine** is not extensively available in public literature. However, key physicochemical properties can be summarized, with some values derived from closely related compounds for comparative purposes.

Property	Value	Source/Note
Molecular Weight	258.06 g/mol	Calculated
Melting Point	70-71 °C	Data for the related compound 6-Iodo-1H-indole[1]
Boiling Point	341.7 ± 15.0 °C (Predicted)	Data for the related compound 6-Iodo-1H-indole[1]
pKa	16.20 ± 0.30	Data for the related compound 6-Iodo-1H-indole[1]
Solubility	Insoluble in water. Soluble in organic solvents like ethanol, DMSO, and DMF.	General solubility for similar indole derivatives.
Appearance	Expected to be a solid at room temperature.	Based on related aminoindoles.

Proposed Synthesis Pathway

A specific, detailed experimental protocol for the synthesis of **6-Iodo-1H-indol-4-amine** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be devised based on established indole synthesis methodologies, such as a modified Batcho-Leimgruber indole synthesis followed by iodination.

The proposed pathway starts from 3-methyl-4-nitroaniline, proceeds through the formation of a nitro-indole intermediate, followed by iodination and subsequent reduction of the nitro group to an amine.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **6-Iodo-1H-indol-4-amine**.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the proposed synthesis of **6-Iodo-1H-indol-4-amine**. These should be adapted and optimized based on laboratory conditions and analytical monitoring.

Step 1: Synthesis of 4-Nitro-6-methyl-1H-indole (Batcho-Leimgruber approach)

- Formation of the Enamine: To a solution of 3-methyl-4-nitroaniline in an appropriate solvent such as dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
- Heat the reaction mixture, typically at a temperature range of 100-120 °C, and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled and the intermediate enamine is typically precipitated by the addition of water and collected by filtration.
- Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. A common method involves hydrogenation using a catalyst such as Palladium on carbon (Pd/C) in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere.
- After the reaction is complete (monitored by TLC), the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude 4-nitro-6-methyl-1H-indole, which can be purified by column chromatography.

Step 2: Iodination of 4-Nitro-6-methyl-1H-indole

- Dissolve the 4-nitro-6-methyl-1H-indole in a suitable solvent, such as dichloromethane (DCM) or acetonitrile.
- Add an iodinating agent, such as N-iodosuccinimide (NIS), to the solution. The reaction is often carried out at room temperature.
- Monitor the reaction by TLC. Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash.
- The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to give the crude 6-iodo-4-nitro-1H-indole, which can be purified by column chromatography.

Step 3: Reduction of 6-iodo-4-nitro-1H-indole to **6-Iodo-1H-indol-4-amine**

- Suspend the 6-iodo-4-nitro-1H-indole in a solvent such as ethanol or ethyl acetate.

- Add a reducing agent. A common and effective method for the reduction of aromatic nitro groups is the use of tin(II) chloride (SnCl_2) in the presence of concentrated hydrochloric acid (HCl).
- The reaction mixture is typically heated to reflux and monitored by TLC.
- After completion, the mixture is cooled and made basic by the addition of a saturated solution of sodium bicarbonate or sodium hydroxide.
- The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated.
- The crude **6-Iodo-1H-indol-4-amine** can be purified by column chromatography on silica gel to yield the final product.

Potential Biological Activity and Research Applications

While specific biological data for **6-Iodo-1H-indol-4-amine** is not prominent in the literature, the indole scaffold is a well-known pharmacophore present in numerous biologically active compounds. The introduction of a halogen, such as iodine, can significantly modulate the biological activity of a molecule.

- Kinase Inhibition: Many substituted indoles are known to be inhibitors of various protein kinases. The iodo-substituent can form halogen bonds with the protein backbone, potentially enhancing binding affinity and selectivity. For instance, certain 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids have been identified as potent and selective inhibitors of DYRK1A kinase[1].
- Antimicrobial and Antiviral Agents: The indole nucleus is a core component of many natural and synthetic compounds with antimicrobial and antiviral properties.
- Neurotransmitter Receptor Ligands: The structural similarity of the indole ring to the neurotransmitter serotonin suggests that indole derivatives can interact with various serotonin receptors and other targets in the central nervous system.

Researchers can utilize **6-Iodo-1H-indol-4-amine** as a building block in medicinal chemistry to synthesize more complex molecules for screening against various biological targets, including kinases, G-protein coupled receptors, and enzymes involved in microbial pathogenesis. The presence of the amino group provides a convenient handle for further chemical modifications and library development.

Conclusion

6-Iodo-1H-indol-4-amine is a substituted indole with potential for applications in drug discovery and development. While detailed experimental data is scarce, this guide provides a foundational understanding of its structure, properties, and a plausible synthetic route. The methodologies and information presented herein are intended to support further research and exploration of this and related compounds. As with all chemical syntheses, appropriate safety precautions and optimization of reaction conditions are essential for successful outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- To cite this document: BenchChem. [6-Iodo-1H-indol-4-amine chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1343685#6-iodo-1h-indol-4-amine-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com